molecular formula C23H32O4 B1236731 Scutigeral CAS No. 65195-50-8

Scutigeral

Cat. No.: B1236731
CAS No.: 65195-50-8
M. Wt: 372.5 g/mol
InChI Key: XQTQSUUULVXJPG-JTCWOHKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scutigeral belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Interaction with Vanilloid Receptors

Scutigeral, a compound isolated from the edible mushroom Albatrellus ovinus, has been found to stimulate rat dorsal root ganglion neurons via interaction with vanilloid receptors. It induces a dose-dependent uptake of calcium in these neurons, suggesting potential applications in neurobiology and pain management. Despite its structural similarities to capsaicin, this compound is non-pungent and does not elicit the same sensory responses in humans or rats, highlighting its unique pharmacological profile (Szallasi et al., 1999).

Affinity to Brain Dopamine Receptors

Research on triprenyl phenols, including this compound, has shown their ability to inhibit the binding of 3 H-SCH 23390 to the dopamine D1 receptor in rat striatal brain membranes. This selective interaction with the dopamine D1 receptor subfamily, without affecting the D2 receptor subfamily, suggests potential relevance in neurological and psychiatric research, particularly in understanding dopamine-related pathways in the brain (Dekermendjian et al., 1997).

Modulation of Vanilloid Receptor 1 (VR1)

Further studies on prenylphenols from Albatrellus spp., including this compound, reveal their activity in modulating vanilloid receptors. Contrary to previous beliefs, these compounds appear to act as weak antagonists rather than agonists at these receptors. This finding opens avenues for exploring their potential as novel therapeutic agents targeting the human and rat vanilloid receptor 1 (VR1), relevant in pain perception and neurophysiology (Hellwig et al., 2003).

Properties

CAS No.

65195-50-8

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

2,3,4-trihydroxy-6-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzaldehyde

InChI

InChI=1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-18(5)20(14-24)22(26)23(27)21(19)25/h8,10,12,14,25-27H,6-7,9,11,13H2,1-5H3/b16-10+,17-12+

InChI Key

XQTQSUUULVXJPG-JTCWOHKRSA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1C=O)O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

SMILES

CC1=C(C(=C(C(=C1C=O)O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C

Canonical SMILES

CC1=C(C(=C(C(=C1C=O)O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C

melting_point

81°C

physical_description

Solid

Synonyms

scutigeral

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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